1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
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Description
1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C17H13F3N6O and its molecular weight is 374.327. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many triazole compounds have been found to exhibit their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
It’s known that many triazole compounds can affect a wide range of biochemical processes, including those involved in bacterial growth and replication .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been known to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Compounds with similar structures have been found to exhibit antibacterial activities, suggesting that this compound may also have similar effects .
Action Environment
It’s known that many factors, including temperature, ph, and the presence of other substances, can influence the action of similar compounds .
Biological Activity
1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14F3N5O, with a molecular weight of approximately 353.30 g/mol. The structural features include:
- Indazole core : Known for its role in various biological activities.
- Triazole ring : Imparts unique properties that enhance biological interactions.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition :
- Receptor Modulation :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Neuropharmacological Effects
In an animal model for Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The underlying mechanism was hypothesized to involve modulation of glutamate receptors.
Properties
IUPAC Name |
1-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O/c1-25-12-5-3-2-4-11(12)15(24-25)16(27)21-9-14-23-22-13-8-10(17(18,19)20)6-7-26(13)14/h2-8H,9H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWJFGRLKHMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.